

A Comparative Analysis of Research-Grade Glyceryl Behenate Suppliers for Pharmaceutical Applications

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Compound of Interest

Compound Name: *Glyceryl behenate*

Cat. No.: *B1662700*

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For researchers, scientists, and drug development professionals, the selection of high-quality excipients is paramount to ensuring the stability, efficacy, and manufacturability of pharmaceutical dosage forms. **Glyceryl behenate**, a versatile lipid excipient, is widely utilized as a lubricant, sustained-release agent, and taste-masking coating. This guide provides a comparative analysis of prominent suppliers of research-grade **glyceryl behenate**, offering a synthesis of available data to aid in the selection of the most suitable material for specific research and development needs.

This analysis focuses on the offerings of major suppliers, including Gattefossé and ABITEC, for which technical data and research citations are more readily available. Other notable suppliers in the pharmaceutical excipient market include Spectrum Chemical, CD Formulation, and Global Pharma Tek. While direct head-to-head comparative studies with comprehensive quantitative data across all suppliers are not publicly available, this guide collates information from technical data sheets, pharmacopeial monographs, and scientific literature to present a comparative overview.

Data Presentation: Physicochemical and Functional Properties

The following table summarizes the key quantitative parameters for research-grade **glyceryl behenate** from leading suppliers. The data is derived from publicly available specification

sheets and relevant research articles. It is important to note that lot-to-lot variability is inherent, and for precise values, users should always refer to the supplier-specific Certificate of Analysis (CoA).

Parameter	Gattefossé (Compritol® 888 ATO)	ABITEC (CAPMUL® GDB EP/NF)	General USP/NF Monograph
Composition	Mixture of mono-, di-, and triglycerides of behenic acid (predominantly glyceryl dibehenate)	Mixture of mono-, di-, and triglycerides of behenic acid (predominantly glyceryl dibehenate)	Mixture of glycerides of behenic acid
Melting Range (°C)	69 - 74	Information not publicly available	65 - 77
Acid Value (mg KOH/g)	≤ 4.0	≤ 4.0	≤ 4
Saponification Value (mg KOH/g)	145 - 165	145 - 165	145 - 165
Iodine Value (g I ₂ /100g)	≤ 3.0	≤ 2.0	≤ 3
Particle Size (μm)	~50 (mean diameter)	Information not publicly available	Not specified
Polymorphism	Known to exhibit polymorphism (α and β' forms) which can be influenced by processing conditions. [1] [2] [3]	Expected to exhibit polymorphism similar to other glyceryl behenate products.	Not specified
Lubrication Efficacy	Demonstrated effective lubrication in tablet formulations, comparable to or in some cases requiring higher concentrations than magnesium stearate. [4] [5] [6] [7] [8]	Marketed as an excellent lubricant for direct compression tablets. [9] [10]	Not specified

Sustained Release Performance	Widely documented as an effective matrix-forming agent for sustained drug release. [11][12][13] [14]	Marketed as a matrix material for sustained or modified release applications. [9][10]	Not specified
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Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of **glyceryl behenate** from different suppliers. Below are representative experimental protocols for key quality attributes, based on pharmacopeial standards and published research.

Determination of Melting Range

Methodology: The melting range is determined using a capillary melting point apparatus according to the United States Pharmacopeia (USP) <741> or the European Pharmacopoeia (Ph. Eur.) 2.2.14. A small amount of the finely powdered **glyceryl behenate** is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and becomes completely liquid are recorded as the melting range.

Acid Value Determination

Methodology: The acid value is determined by titration as per USP <401> or Ph. Eur. 2.5.1. A known weight of the **glyceryl behenate** sample is dissolved in a neutralized solvent mixture (e.g., ethanol and ether). The solution is then titrated with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., phenolphthalein) to the endpoint. The acid value is calculated based on the volume of KOH solution consumed.

Saponification Value Determination

Methodology: The saponification value is determined according to USP <401> or Ph. Eur. 2.5.6. A known mass of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The excess alkali is then back-titrated with a standardized acid (e.g., hydrochloric acid). A blank determination is performed concurrently. The saponification value is calculated from the difference in the titration volumes of the blank and the sample.

Particle Size Analysis by Laser Diffraction

Methodology: Particle size distribution is a critical parameter influencing flowability and lubrication efficiency. It is typically measured using laser diffraction as described in USP <429>. A small, representative sample of the **glyceryl behenate** powder is dispersed in a suitable medium (e.g., air for dry dispersion or a non-solvent liquid for wet dispersion) and passed through a laser beam. The scattered light pattern is detected and converted into a particle size distribution.

Polymorphism Analysis by Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)

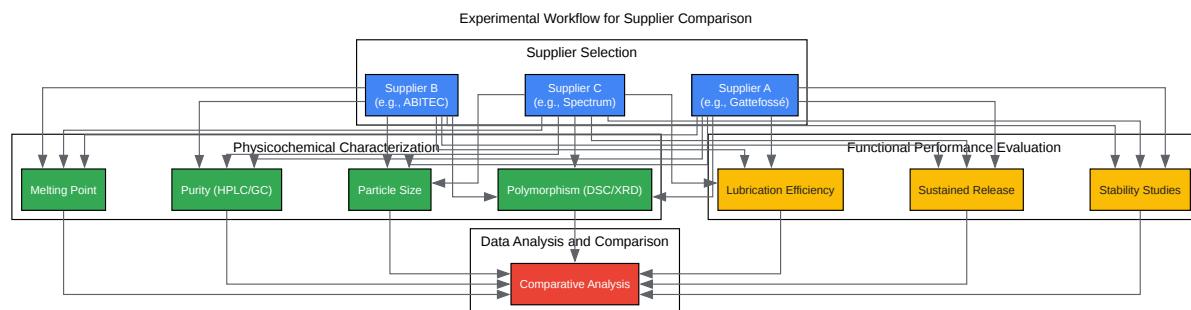
- DSC Methodology: As detailed in studies on Compritol® 888 ATO, DSC can be used to investigate the thermal behavior and polymorphic transitions of **glyceryl behenate**.^{[1][2][3]} A small, accurately weighed sample is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature, revealing endothermic (melting) and exothermic (crystallization) events characteristic of different polymorphic forms.
- XRD Methodology: Powder X-ray diffraction is a definitive technique for identifying the crystalline form of a material. A powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The angles and intensities of the diffracted peaks are unique to a specific crystal lattice, allowing for the identification and quantification of different polymorphs.^{[1][2]}

In-Vitro Dissolution Testing for Sustained-Release Formulations

Methodology: To evaluate the sustained-release performance, tablets are formulated with a model drug and **glyceryl behenate** as the matrix former. The dissolution test is conducted using a USP Apparatus 2 (paddle apparatus) in a suitable dissolution medium (e.g., phosphate buffer). Samples are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). The cumulative percentage of drug released is plotted against time to determine the release profile.^{[11][14]}

Mandatory Visualization

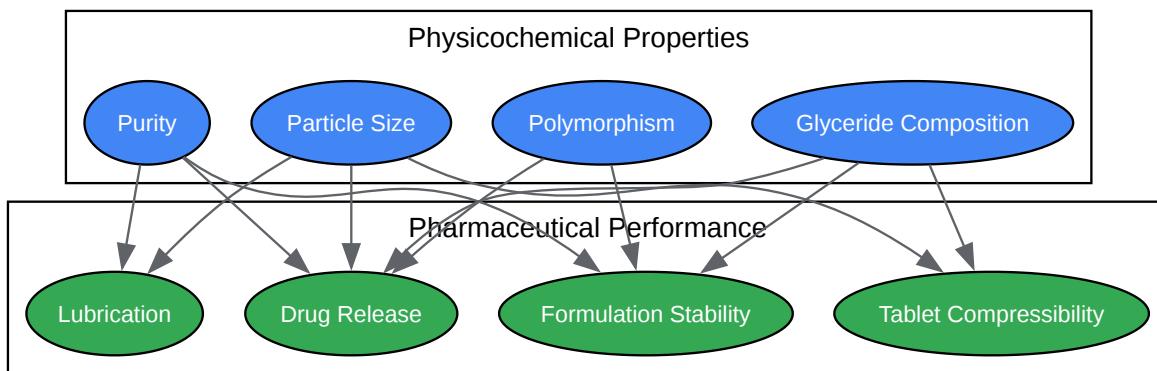
The following diagrams illustrate key workflows and relationships in the comparative analysis of research-grade **glyceryl behenate**.



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Caption: Workflow for comparing **Glyceryl behenate** suppliers.

Key Factors Influencing Glyceryl Behenate Performance



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Caption: Interplay of properties and performance of **Glyceryl behenate**.

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